molecular formula C16H12N6OS B4610252 2-(2-furyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2-furyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4610252
M. Wt: 336.4 g/mol
InChI Key: YBFPCCFLCYGEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H12N6OS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.07933020 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of derivatives of the mentioned compound, highlighting its significance in medicinal chemistry. Baraldi et al. (1996) reported on the tritium labeling of SCH 58261, a non-xanthine A2A adenosine receptor antagonist, showcasing its potential for further characterization of the A2A adenosine receptor subtype. This study is crucial for understanding receptor-ligand interactions in a physiological context (Baraldi et al., 1996).

Biological Activities

Significant research has focused on the biological activities of these compounds, particularly as adenosine receptor antagonists. Baraldi et al. (1994) synthesized a series of pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines and identified SCH 58261 as a potent and selective adenosine A2a antagonist, highlighting the therapeutic potential of these derivatives in neurological disorders (Baraldi et al., 1994).

Antimicrobial and Insecticidal Applications

Further studies have explored the incorporation of thiadiazole moieties and their impact on biological activity. Fadda et al. (2017) synthesized various heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activities against the cotton leafworm, Spodoptera littoralis, indicating potential agricultural applications (Fadda et al., 2017).

Fungicidal Activities

Zhou Xin (2009) reported on the synthesis of novel diheterocyclic compounds based on the pyrimidine-thiadiazole scaffold, demonstrating significant fungicidal activities. This study underscores the potential of these compounds in developing new fungicides (Zhou Xin, 2009).

Properties

IUPAC Name

2-[4-(furan-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6OS/c1-9-10(2)22(16-17-5-7-24-16)14-12(9)15-19-13(11-4-3-6-23-11)20-21(15)8-18-14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFPCCFLCYGEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CO4)C5=NC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.